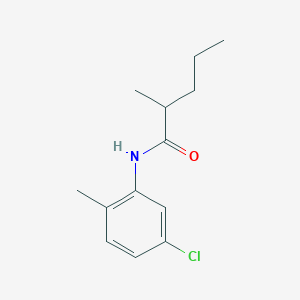![molecular formula C21H17NO6S B263157 Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B263157.png)
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in several signaling pathways that regulate cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been extensively studied in various scientific research applications, including cancer research, neurodegenerative diseases, and diabetes. The inhibition of GSK-3β by Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has also been shown to protect against neurodegeneration by inhibiting GSK-3β, which is involved in the pathogenesis of Alzheimer's disease. In addition, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been shown to improve insulin sensitivity in diabetic mice, making it a potential therapeutic agent for diabetes.
Wirkmechanismus
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate inhibits GSK-3β by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of downstream substrates. GSK-3β is involved in several signaling pathways, including the Wnt/β-catenin pathway, which regulates cell growth and differentiation. Inhibition of GSK-3β by Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate leads to the stabilization of β-catenin, which activates downstream signaling pathways that regulate cell proliferation and survival. Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate also inhibits the activity of other kinases, including cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase-3α (GSK-3α), which are involved in cell cycle regulation and neuronal function.
Biochemical and Physiological Effects:
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has several biochemical and physiological effects that have been studied in various scientific research applications. In cancer cells, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate induces apoptosis by inhibiting GSK-3β, which activates downstream signaling pathways that regulate cell survival and proliferation. In neurodegenerative diseases, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate protects against neuronal damage by inhibiting GSK-3β, which is involved in the pathogenesis of Alzheimer's disease. In diabetes, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate improves insulin sensitivity by regulating glucose metabolism and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has several advantages for lab experiments, including its high purity and stability. The compound is readily available from commercial sources and can be synthesized in-house using established protocols. Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has a well-characterized mechanism of action and has been extensively studied in various scientific research applications. However, there are also some limitations to the use of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate in lab experiments. The compound has low solubility in aqueous solutions, which can limit its use in cell-based assays. In addition, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been shown to inhibit the activity of other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate in scientific research applications. One potential direction is the use of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate as a therapeutic agent for cancer treatment. The compound has been shown to induce apoptosis in cancer cells and has potential as a targeted therapy for specific types of cancer. Another potential direction is the study of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate in neurodegenerative diseases, such as Parkinson's disease. The compound has been shown to protect against neuronal damage and has potential as a neuroprotective agent. Finally, the study of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate in diabetes is another potential future direction. The compound has been shown to improve insulin sensitivity and has potential as a therapeutic agent for diabetes.
Synthesemethoden
The synthesis of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate involves several steps that require expertise in organic chemistry. The first step involves the preparation of 2-thiophenecarboxylic acid, which is then reacted with ethyl 4-bromobenzoate to obtain ethyl 3-(2-thienylcarbonyl)benzoate. The next step involves the reaction of this compound with o-phenylenediamine to obtain ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate. The final step involves the purification of the compound using column chromatography. The synthesis of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been optimized to obtain high yields and purity, making it suitable for scientific research applications.
Eigenschaften
Produktname |
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate |
|---|---|
Molekularformel |
C21H17NO6S |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
ethyl 4-(1,3-benzodioxol-5-yloxy)-3-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C21H17NO6S/c1-2-25-21(24)13-5-7-16(15(10-13)22-20(23)19-4-3-9-29-19)28-14-6-8-17-18(11-14)27-12-26-17/h3-11H,2,12H2,1H3,(H,22,23) |
InChI-Schlüssel |
DCLWKYPBDWXHFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)


![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)




![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)


![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)
